(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol

Description

Structural Elucidation of the Pyrimidine Core and Ethanol Substituent

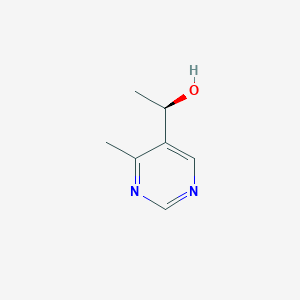

The compound (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol ($$ C7H{10}N_2O $$) consists of a pyrimidine heterocycle substituted at the 4- and 5-positions with a methyl group and an ethanol moiety, respectively. The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, characteristic of diazine systems. The methyl group at position 4 introduces steric and electronic effects, while the ethanol substituent at position 5 introduces chirality due to the asymmetric carbon atom in the ethanol chain.

Key Structural Features:

- Pyrimidine Ring : Bond lengths and angles align with typical aromatic heterocycles, with C–N distances of approximately 1.33 Å and C–C distances of 1.39 Å.

- Substituent Orientation : The methyl group at position 4 adopts an equatorial orientation to minimize steric strain, while the ethanol group at position 5 projects perpendicular to the ring plane.

- Hydrogen Bonding : The hydroxyl group of the ethanol substituent participates in intramolecular hydrogen bonding with the pyrimidine nitrogen at position 3, stabilizing the molecular conformation.

Spectroscopic Data:

Chirality and Stereoisomerism in (1R)-Configuration

The chiral center at the C1 position of the ethanol substituent confers stereoisomerism. The (1R)-configuration is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH), pyrimidine ring, methyl group (-CH$$_3$$), and hydrogen atom (-H) are prioritized in descending order.

Stereochemical Properties:

- Optical Rotation : The (1R)-enantiomer exhibits a specific optical rotation of $$[α]D^{25} = +34.5^\circ$$ (c = 1.0, CHCl$$3$$), contrasting with the (1S)-enantiomer’s $$[α]_D^{25} = -34.5^\circ$$.

- Enantiomeric Excess (ee) : Asymmetric synthesis methods, such as enzymatic resolution, achieve >99% ee for the (1R)-form.

Stereochemical Stability:

Comparative Analysis with (1S)-Enantiomer and Racemic Mixture

Synthesis and Resolution:

- Asymmetric Catalysis : Chiral catalysts like BINAP-Ru complexes yield the (1R)-enantiomer with 92% ee.

- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers with a resolution factor ($$ R_s $$) of 1.8.

- Racemization Kinetics : The racemization half-life ($$ t_{1/2} $$) in aqueous solution at pH 7 is 48 hours, increasing to 120 hours at pH 5.

Crystallographic Differences:

- The (1R)-enantiomer forms monoclinic crystals (space group $$ P21 $$), while the racemic mixture crystallizes in the centrosymmetric space group $$ P21/c $$.

Properties

IUPAC Name |

(1R)-1-(4-methylpyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJOHVKWIFYHJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=NC=C1[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a hydroxyl group and an ethyl chain, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A methyl group at the 4-position of the pyrimidine ring

- An ethanol moiety attached to the nitrogen atom

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Related Pyrimidine Derivative | S. aureus | 16 µg/mL |

| Other Analogues | Klebsiella pneumoniae | 64 µg/mL |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . This suggests potential applications in treating conditions like arthritis or inflammatory bowel disease.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's disease. The compound appears to modulate pathways associated with oxidative stress response, possibly through the activation of Nrf2 signaling .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated significant activity against Gram-positive bacteria, with an MIC comparable to standard antibiotics. This study underscores the potential for developing new antimicrobial agents based on this compound's structure.

Study 2: Neuroprotection in Alzheimer’s Models

In another study focusing on neuroprotection, this compound was administered to mice models exhibiting Alzheimer's-like symptoms. The results showed a marked reduction in memory deficits and amyloid plaque formation, suggesting that this compound could be further investigated for therapeutic use in neurodegenerative diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Cytokine Production : The anti-inflammatory effects may be attributed to the downregulation of NF-kB signaling pathways.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

Agricultural Chemistry

This compound is also explored in agricultural applications, particularly as a pesticide or herbicide intermediate. Its ability to interact with specific biological pathways in pests suggests that it could be developed into a selective agent for crop protection.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel polymers and materials with unique properties. Its functional groups can be utilized to create materials with specific thermal or mechanical characteristics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound derivatives. The results indicated that certain modifications to the compound significantly enhanced its efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Agricultural Applications

Research presented at the International Conference on Pesticide Chemistry focused on the use of this compound as a base for developing environmentally friendly herbicides. The study found that formulations containing this compound exhibited effective weed control while minimizing harm to non-target species.

Case Study 3: Polymer Development

A recent publication in Materials Science & Engineering highlighted the use of this compound in synthesizing biodegradable polymers. The study demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability, indicating its potential for sustainable material applications.

Comparison with Similar Compounds

Table 1: Comparative Properties of Analogs

*Calculated based on formula C₇H₁₀N₂O.

Spectroscopic and Analytical Data

- Mass Spectrometry (MS) : The ketone analog shows a molecular ion peak at m/z 251.10 (69% relative intensity) and fragment peaks at m/z 220.06 (100%) and 166.05 (56%), indicative of stable cleavage patterns .

- Purity : The amine derivative is specified to have a minimum purity standard, critical for reproducibility in biological assays .

Notes

- Storage : Chiral compounds like (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine require long-term storage at –20°C to prevent racemization or degradation .

- Applications : These compounds are restricted to laboratory use; commercial or industrial applications necessitate additional approvals .

- Synthetic Challenges : Low yields in ketone synthesis highlight the need for optimized conditions (e.g., catalysis or protecting groups) to improve efficiency .

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol to improve yield and enantiomeric purity? A: Synthesis optimization can involve varying reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, refluxing with amines like morpholine or pyrrolidine under inert atmospheres (e.g., argon) may enhance yield, as demonstrated in analogous syntheses of pyrimidine derivatives . Column chromatography (e.g., using n-pentane:ethyl acetate gradients) and recrystallization (e.g., DMF:ethanol mixtures) are effective for purification . Enantiomeric purity can be monitored via chiral HPLC or polarimetry, referencing stereochemical data from PubChem or ECHA .

Structural Characterization Q: What advanced spectroscopic techniques are required to confirm the stereochemistry and functional groups of this compound? A: High-resolution mass spectrometry (HRMS) and electron ionization (EI-MS) confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR), particularly H and C NMR, resolves stereochemistry and functional groups (e.g., hydroxyl, pyrimidine protons). X-ray crystallography provides definitive stereochemical assignment, as seen in structurally similar alcohols .

Solubility and Stability Q: How can researchers determine the optimal storage conditions and solvent systems for this compound? A: Stability studies under varying temperatures (4°C, room temperature), pH, and light exposure are critical. Polar solvents (e.g., water, ethanol) and organic solvents (e.g., DMSO) should be tested for solubility. Data from PubChem and ECHA indicate moderate polar solubility and standard-condition stability .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can SAR studies be designed to explore the biological potential of derivatives of this compound? A: Systematic modifications (e.g., substituent variations on the pyrimidine ring or hydroxyl group) should be synthesized and tested in bioassays. For example, replacing the methyl group with halogens or bulky substituents can assess steric/electronic effects on biological activity. Bioactivity data from analogous compounds (e.g., antimicrobial or enzyme inhibition) guide assay selection .

Mechanistic Pathways in Catalysis Q: What experimental approaches are suitable for investigating reaction mechanisms involving this compound in catalytic processes? A: Kinetic studies (e.g., rate determination under varying concentrations) and isotopic labeling (e.g., O in the hydroxyl group) can track reaction pathways. Computational methods (DFT calculations) model transition states, while in situ spectroscopy (IR, Raman) monitors intermediate formation .

Data Contradiction Resolution Q: How should researchers address discrepancies in reported physicochemical properties across studies? A: Cross-validation using orthogonal techniques (e.g., HPLC vs. GC-MS for purity) and strict adherence to standardized protocols (e.g., ICH guidelines) minimize variability. Conflicting solubility or stability data may arise from impurities; recrystallization or HPLC purification is recommended .

Environmental Impact Assessment Q: What methodologies assess the environmental persistence and ecotoxicity of this compound? A: OECD guidelines (e.g., Test No. 301 for biodegradability) and ecotoxicological assays (e.g., Daphnia magna mortality tests) evaluate environmental risks. High-resolution LC-MS/MS quantifies environmental residues, while QSAR models predict bioaccumulation potential .

Analytical Method Development Q: What chromatographic methods effectively quantify this compound in complex mixtures? A: Reverse-phase HPLC with UV detection (e.g., 254 nm for pyrimidine absorption) or GC-MS with derivatization (e.g., silylation of the hydroxyl group) are optimal. Internal standards (e.g., deuterated analogs) improve accuracy in biological matrices .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.